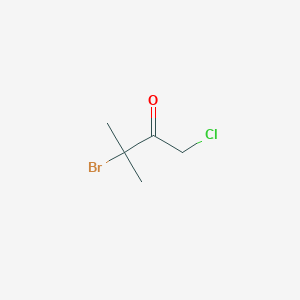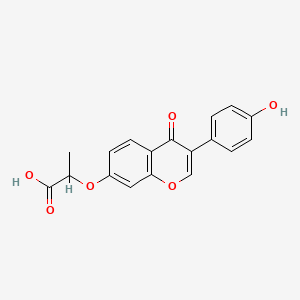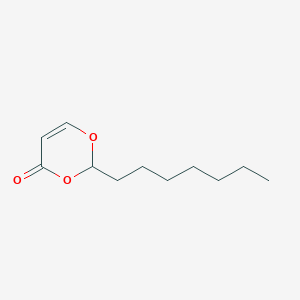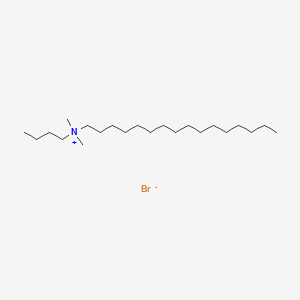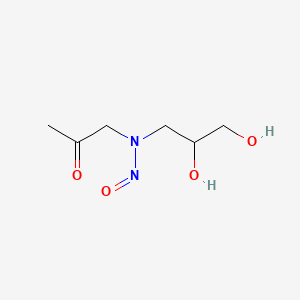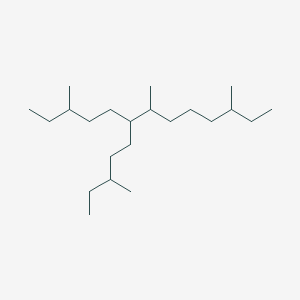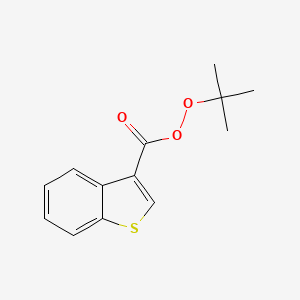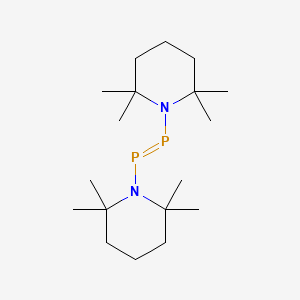![molecular formula C10H9N5O2S B14345739 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 102965-94-6](/img/structure/B14345739.png)
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that features a thiazole ring and an azo linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and carboxylic acid functional groups, along with the thiazole ring, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-diaminobenzoic acid followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media to facilitate the diazotization process and maintain the stability of the diazonium salt. The coupling reaction is usually carried out at low temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrogenation catalysts and controlled reaction environments can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic media are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or sulfonated thiazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and azo linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage in pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of amino, carboxylic acid, and azo functional groups, along with the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
102965-94-6 |
|---|---|
Fórmula molecular |
C10H9N5O2S |
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
3,5-diamino-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H9N5O2S/c11-5-3-6(9(16)17)8(7(12)4-5)14-15-10-13-1-2-18-10/h1-4H,11-12H2,(H,16,17) |
Clave InChI |
CJFXUAVVSHGEME-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)N=NC2=C(C=C(C=C2N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


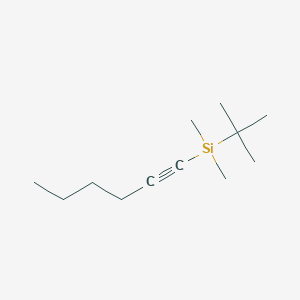
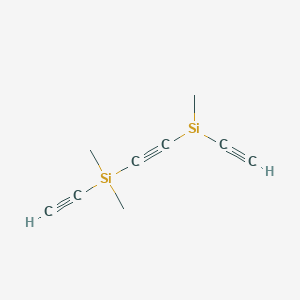

![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

